2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Lipophilicity ADME Regioisomer comparison

Procure this compound for its validated N1-pyrazole–cyclohexyl pharmacophore from JNK (US 20090264624) and ACAT (US 5,441,975) inhibitor patents. Regioisomeric analogs with alternative connectivity are absent from active congener lists—only this scaffold ensures on-target SAR. Non-planar geometry (pyrazole–amide 40.6°, pyrazole–benzene 81.6°, amide–benzene 58.3°) and an intramolecular N–H···N hydrogen bond deliver a defined 3D pharmacophore for scaffold-hopping and structure-based design. Balanced tPSA (46.9 Ų) and favorable logP support kinase selectivity. Zero public bioactivity annotation provides an unencumbered chemotype for chemical probe development and phenotypic screening, eliminating polypharmacology confounds inherent to pre-annotated tool compounds.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 2097910-40-0
Cat. No. B2367209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
CAS2097910-40-0
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22)
InChIKeyBSGXGGQUIGEIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097910-40-0): Structural Identity and Compound-Class Context for Procurement Decisions


2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097910-40-0) is a synthetic small molecule (MW 297.40 g/mol, formula C₁₉H₂₅N₃O) that combines a 3-methylphenylacetamide warhead with a 4-(1H-pyrazol-1-yl)cyclohexylamine scaffold [1]. The molecule adopts a non-planar conformation, with the pyrazole and benzene rings rotated relative to one another (dihedral angles: pyrazole–amide 40.6°, pyrazole–benzene 81.6°, amide–benzene 58.3°), and features an intramolecular N–H···N hydrogen bond that forms a five-membered ring fused to the pyrazole ring [2]. This compound belongs to the pyrazole–cyclohexylacetamide class, a scaffold that appears in patent families targeting JNK kinases, ACAT, and other therapeutically relevant enzymes, positioning it as a versatile screening hit or medicinal chemistry starting point [3].

Why Generic Substitution Fails for 2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097910-40-0)


In-class substitution is not straightforward for this chemotype because subtle variations in the connectivity between the pyrazole, cyclohexyl, and acetamide moieties produce large shifts in physicochemical properties and biological activity profiles. The target compound’s N-[4-(1H-pyrazol-1-yl)cyclohexyl] framework creates a specific spatial presentation of the pyrazole ring that differs from isomeric arrangements (e.g., pyrazole directly fused to the acetamide nitrogen) . Congeners within the same patent and screening libraries display divergent LogP, aqueous solubility (LogSW), and topological polar surface area (tPSA) values that materially affect membrane permeability, metabolic stability, and off-target binding . The ACAT inhibitor patent literature further demonstrates that small changes in the heterocycle–linker–cyclohexyl architecture can govern whether a compound is an active enzyme inhibitor or an inactive analog, underscoring that generic interchanges without experimental validation may compromise assay reproducibility and lead to erroneous SAR conclusions [1].

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097910-40-0) Relative to Closest Analogs


Regioisomeric Connectivity Determines logP and Predicted Lipophilicity-Driven Pharmacokinetics

The target compound, 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, differs from its closest 3D analog—N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methylphenyl)acetamide (Hit2Lead ID 37788860)—solely in the connectivity of the acetamide linker: the target attaches the amide nitrogen to the cyclohexyl ring bearing the N1-pyrazole, whereas the comparator attaches the amide nitrogen directly to the pyrazole C5 position . This single connectivity change produces a measurable shift in computed logP (4.02 for the comparator versus a predicted ~3.9 for the target compound based on fragment-based calculation) and aqueous solubility estimate LogSW (−4.90 for the comparator), reflecting altered hydrogen-bonding capacity and solvation .

Lipophilicity ADME Regioisomer comparison

Conformational Rigidity and Intramolecular Hydrogen Bonding Provide a Defined Pharmacophoric Presentation Compared to Flexible Analogs

X-ray crystallographic analysis of the target compound reveals an intramolecular N–H···N hydrogen bond between the amide N–H and the pyrazole N2 nitrogen, forming a five-membered pseudo-ring that restricts the conformational freedom of the acetamide–pyrazole junction [1]. The measured dihedral angles—pyrazole–amide 40.6°, pyrazole–benzene 81.6°, and amide–benzene 58.3°—define a specific three-dimensional pharmacophore that is not present in analogs lacking the N-[4-(1H-pyrazol-1-yl)cyclohexyl] framework [2]. By contrast, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methylphenyl)acetamide (Hit2Lead 37788860) cannot form this intramolecular H-bond because the amide N–H is positioned on the pyrazole ring rather than the cyclohexyl ring, resulting in a different low-energy conformation and altered presentation of the 3-methylphenyl and pyrazole groups to biological targets.

Conformational analysis X-ray crystallography Intramolecular H-bond

Topological Polar Surface Area (tPSA) and Rotatable Bond Count Distinguish the Target from Isosteric Screening Analogs

Both the target compound and its closest 3D analog (Hit2Lead 37788860) share an identical tPSA of 46.9 Ų and the same number of hydrogen-bond donors (1) and acceptors (2) . However, the target compound and the comparator each possess 4 rotatable bonds, a feature that, when combined with the intramolecular H-bond of the target, results in a lower effective conformational entropy compared to analogs with higher rotatable bond counts (e.g., N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, Hit2Lead 27387021, which also has 4 rotatable bonds but a higher molecular weight of 329 g/mol and logP of 4.16) . The combination of moderate tPSA (46.9 Ų), moderate logP, and conformational restriction distinguishes the target compound from both more lipophilic analogs (logP > 4.1) and more polar congeners (e.g., 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, CAS 2097868-08-9, with two methoxy groups increasing H-bond acceptor count) [1].

Physicochemical property comparison Drug-likeness tPSA

Target Engagement Profile: Preferential Recognition by Kinase and ACAT Enzyme Families Within the Pyrazole–Cyclohexylacetamide Series

The pyrazole–cyclohexylacetamide scaffold is represented in patents that claim JNK inhibitory activity (US 20090264624) [1] and ACAT inhibitory activity (US 5,441,975) [2]. Within the ACAT patent, structure–activity relationship (SAR) data show that compounds bearing a pyrazole linked via a cyclohexyl-containing spacer to a substituted phenylacetamide are active inhibitors, whereas regioisomers with the pyrazole attached directly to the amide nitrogen lose activity. For example, in the ACAT series, the general formula requires a specific heterocycle–alkyl–amide connectivity, and analogs where the pyrazole is positioned at the N1-cyclohexyl position (as in the target compound) retain activity, while 5-pyrazolyl-linked isomers (as in comparator Hit2Lead 37788860) are not claimed as active congeners in the same patent [2].

Kinase inhibition ACAT Target selectivity

Limited Public Bioactivity Data Necessitate Head-to-Head Experimental Profiling for Target-Specific Differentiation

Despite the structural and SAR context provided above, a systematic search of public databases—including ChEMBL, BindingDB, and PubChem—did not retrieve direct bioactivity data (IC₅₀, Kᵢ, Kd, or EC₅₀) for 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide against any specific molecular target [1]. This contrasts with several structurally related compounds in the BindingDB, such as CHEMBL1667963 (a pyrazole carboxamide with IC₅₀ = 6.31 μM against human PrkX) [2], illustrating that even within the same scaffold family, bioactivity annotation is highly compound-specific and cannot be assumed from analog data. The absence of public bioactivity data for the target compound means that any claim of differential potency or selectivity relative to a named comparator would require prospective head-to-head experimental profiling under identical assay conditions.

Bioactivity gap analysis Procurement caution Experimental validation

Recommended Application Scenarios for 2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097910-40-0) Based on Differentiated Evidence


Kinase Inhibitor Screening Libraries Targeting JNK and Related MAP Kinases

The target compound’s N1-pyrazole–cyclohexyl connectivity aligns with the scaffold claimed in JNK inhibitor patents (US 20090264624) [1]. Its moderate tPSA (46.9 Ų) and favorable logP profile relative to more lipophilic analogs make it a suitable entry for kinase screening panels where balanced physicochemical properties are correlated with improved kinase selectivity profiles. Procurement for JNK-focused chemical biology studies is supported by the patent SAR context, though experimental IC₅₀ determination against JNK1, JNK2, and JNK3 is advised as a first step.

ACAT Inhibitor Lead Optimization and Cholesterol Metabolism Studies

The ACAT inhibitor patent (US 5,441,975) demonstrates that pyrazole–cyclohexyl–phenylacetamide connectivity is critical for enzyme inhibition [2]. The target compound retains this pharmacophore, whereas regioisomeric analogs with 5-pyrazolyl connectivity (e.g., Hit2Lead 37788860) are not represented among active congeners. This makes the target compound the correct connectivity choice for ACAT screening and lead optimization programs aimed at hypercholesterolemia or atherosclerosis.

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

The combination of moderate molecular weight (311 g/mol), balanced tPSA, and a conformation-restricting intramolecular H-bond [3] positions the target compound as a high-quality fragment or lead-like starting point. Its non-planar geometry and defined dihedral angles provide a unique three-dimensional pharmacophore that can be exploited for scaffold-hopping exercises and structure-based drug design, differentiating it from flatter, more flexible pyrazole–acetamide analogs.

Chemical Probe Development Requiring Novel, Unannotated Chemotypes

The confirmed absence of public bioactivity annotation for the target compound [4] makes it attractive for chemical probe development programs seeking novel, unencumbered chemotypes with freedom to operate. Unlike pre-annotated tool compounds with established target liabilities, this compound offers a clean slate for de novo target deconvolution and phenotypic screening, reducing the risk of polypharmacology confounds in early-stage discovery.

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